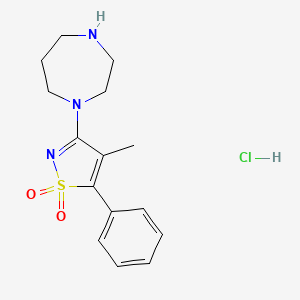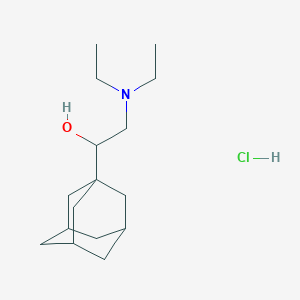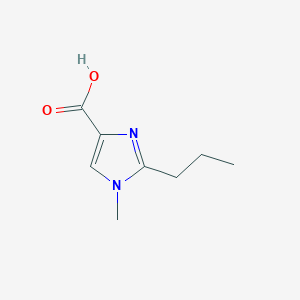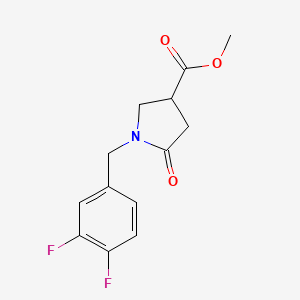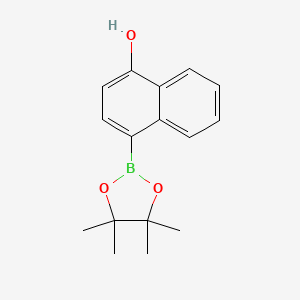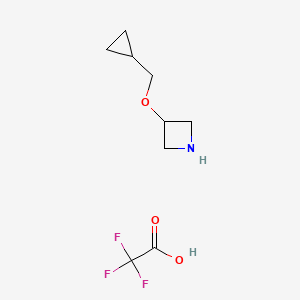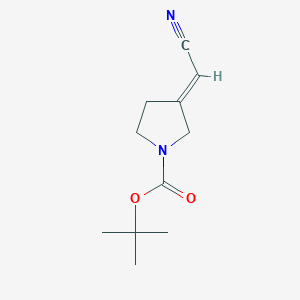
tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate
Overview
Description
The compound “tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate” is a complex organic molecule. It contains a tert-butyl group, which is a portion of a molecular structure equivalent to 2-methyl propane minus one hydrogen atom from carbon 2 . It also contains a cyanomethylidene group and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate” would likely be complex due to the presence of the tert-butyl group, cyanomethylidene group, and pyrrolidine ring .Chemical Reactions Analysis
The tert-butyl group in this compound could have unique reactivity patterns due to its crowded nature . It’s used in a variety of chemical transformations, indicating its potential for various chemical reactions .Scientific Research Applications
-
Chemistry and Biology : The tert-butyl group has unique reactivity patterns due to its crowded structure. It is used in various chemical transformations and has implications in biosynthetic and biodegradation pathways. It is also being explored for potential applications in biocatalytic processes .
-
Non-Directed Catalytic Hydroxylation : The tert-butyl group is used to implement steric congestion and conformational rigidity in organic and organometallic molecules. A method has been developed that uses an electron-poor manganese catalyst in a strong hydrogen bond donor solvent to catalytically activate hydrogen peroxide. This generates a powerful manganese-oxo species that effectively oxidizes tert-butyl C−H bonds .
-
Synthesis of Tertiary Butyl Esters : Tertiary butyl esters have large applications in synthetic organic chemistry. A direct method for the introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
-
Biocatalytic Processes : The tert-butyl group’s unique reactivity pattern is being explored for potential applications in biocatalytic processes. This involves using biological systems or enzymes to carry out chemical reactions .
-
Strategic Synthetic Planning : The tert-butyl group is being harnessed as a potential functional group in strategic synthetic planning for complex molecular architectures. This involves late-stage hydroxylation at tert-butyl sites on densely functionalized molecules of pharmaceutical interest .
-
Flow Microreactor Systems : A method has been developed for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems. This process is more efficient and versatile .
Future Directions
properties
IUPAC Name |
tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h4H,5,7-8H2,1-3H3/b9-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCAOROXCRZCMI-RUDMXATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC#N)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC/C(=C\C#N)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

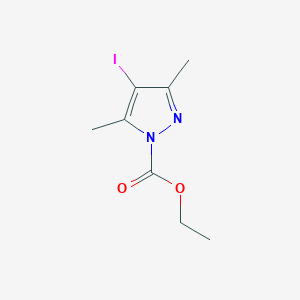
![[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride](/img/structure/B1407598.png)
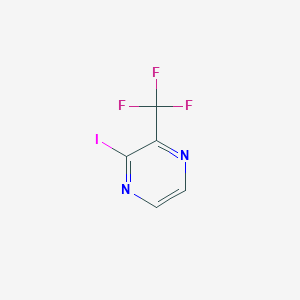
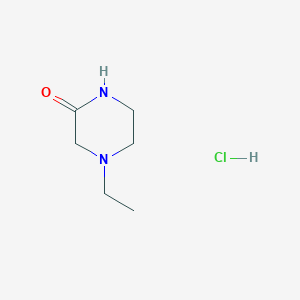
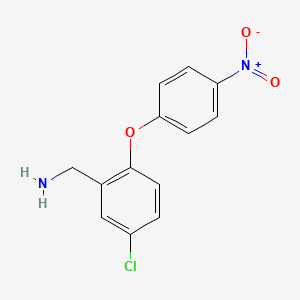
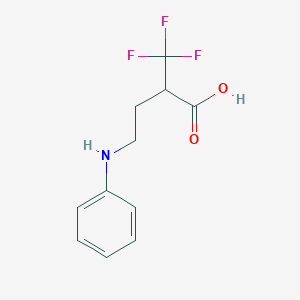
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride](/img/structure/B1407606.png)
